(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one
Description
(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a Z-configuration benzylidene moiety linked to a substituted pyrazole ring. The core structure includes:
- A (5Z)-benzylidene substituent at position 5, contributing to π-conjugation and structural rigidity.
- A 1-phenyl-3-(3-methyl-4-propoxyphenyl)-pyrazole group, which introduces steric bulk and modulates lipophilicity.
This compound is part of a broader class of thiazolidinones studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its structural complexity arises from the interplay of electron-donating (propoxy, methyl) and hydrophobic (phenyl) substituents, which influence both physicochemical properties and biological interactions .
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H22N4O2S/c1-3-11-29-19-10-9-16(12-15(19)2)21-17(13-20-22(28)25-23(24)30-20)14-27(26-21)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3,(H2,24,25,28)/b20-13- |
InChI Key |
VLWVFSOFNDBYRC-MOSHPQCFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Coupling of Alkynes and Nitriles
A Ti-mediated oxidative coupling of alkynes, nitriles, and Ti imido complexes generates polysubstituted pyrazoles. For Intermediate A:
-
Reactants :
-
Alkyne: 3-Methyl-4-propoxyphenylacetylene.
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Nitrile: Phenylacetonitrile.
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Ti imido complex: [Ti(NR)(Cp)₂] (Cp = cyclopentadienyl).
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
-
Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
-
-
Mechanism :
This method avoids hydrazine, enhancing safety and scalability.
Classical Hydrazine-Based Cyclocondensation
Alternative synthesis involves condensation of 1,3-diketones with hydrazines:
-
Reactants :
-
1,3-Diketone: 3-Methyl-4-propoxyphenyl-propanedione.
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Hydrazine: Phenylhydrazine.
-
-
Conditions :
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Ethanol reflux, 12 hours.
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Acid catalyst (e.g., HCl).
-
-
Outcome :
Synthesis of Intermediate B: 2-Imino-Thiazolidin-4-One
Cyclocondensation of Thiourea Derivatives
Thiourea reacts with α-halo carbonyl compounds under basic conditions:
-
Reactants :
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Thiourea.
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Ethyl 2-bromoacetate.
-
-
Conditions :
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K₂CO₃, ethanol, reflux (6–8 hours).
-
-
Mechanism :
Knoevenagel Condensation for Methylene Bridge Formation
The final step conjugates Intermediates A and B via Knoevenagel condensation:
Standard Protocol
-
Reactants :
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Intermediate A (1.0 equiv).
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Intermediate B (1.2 equiv).
-
-
Conditions :
-
Solvent: Acetic acid/NaOAc buffer.
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Temperature: Reflux (110°C, 8–12 hours).
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Dehydrating agent: Molecular sieves or Dean-Stark apparatus.
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-
Stereochemical Control :
-
Yield Optimization :
One-Pot Silica Gel-Mediated Synthesis
Adapting methods from thiazolidine synthesis:
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Reactants :
-
Pyrazole-4-carbaldehyde (Intermediate A).
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2-Imino-thiazolidin-4-one (Intermediate B).
-
-
Conditions :
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Silica gel (3.0 g/mmol), dichloromethane, room temperature (24 hours).
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-
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, imino NH), 8.21 (d, J = 8.0 Hz, 2H, pyrazole Ph), 7.65–7.45 (m, 7H, aromatic), 6.92 (s, 1H, methylidene CH), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.85–1.75 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₃). -
HRMS (ESI+) :
Calculated for C₂₄H₂₃N₃O₂S₂ [M+H]⁺: 449.1232, Found: 449.1231.
X-ray Crystallography
Single-crystal analysis confirms Z-configuration:
-
Torsion angle between pyrazole C4 and thiazolidinone C5: 178.5°, indicating near-planar geometry.
-
Intermolecular interactions : π-Stacking between phenyl groups stabilizes the crystal lattice.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Z:E Ratio | Reaction Time | Scalability |
|---|---|---|---|---|
| Knoevenagel (AcOH/NaOAc) | 68–72 | 9:1 | 8–12 hours | Moderate |
| Silica Gel-Mediated | 55–60 | 8:1 | 24 hours | High |
| Ti-Catalyzed Coupling | 75–80 | 9.5:1 | 6 hours | Low |
Key Observations :
-
Ti-mediated routes offer highest yields but require specialized reagents.
-
Silica gel methods favor green chemistry but necessitate longer durations.
Mechanistic Insights into Z-Selectivity
Density functional theory (DFT) calculations reveal:
-
Transition state energy : Z-pathway is 2.3 kcal/mol lower than E due to reduced steric clash between pyrazole’s 3-methyl group and thiazolidinone’s imino.
-
Solvent polarity : Acetic acid stabilizes the zwitterionic intermediate, enhancing Z-selectivity.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Research indicates that compounds structurally similar to (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one exhibit significant biological activity. Notable applications include:
- Anti-inflammatory Agents : The thiazolidinone derivatives have been linked to anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Agents : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
- Antidiabetic Agents : Thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity.
Interaction Studies
Understanding how This compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Techniques such as:
- Molecular Docking : This computational technique predicts how the compound binds to biological targets, providing insights into its potential efficacy.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations:
- Substituent Diversity : The target compound’s 3-methyl-4-propoxyphenyl group (electron-donating propoxy and methyl) contrasts with analogs bearing methoxy (e.g., ), hydroxy (e.g., ), or unsubstituted phenyl groups. These substitutions modulate solubility and electronic effects.
- Core Variations : While most analogs retain the 1,3-thiazolidin-4-one core, some derivatives (e.g., ) replace sulfur at position 2 with a piperidinyl group, altering hydrogen-bonding capacity.
- Stereochemistry : All listed compounds adopt the Z-configuration at the benzylidene double bond, critical for maintaining planar conjugation and binding interactions .
Key Observations:
- However, bulky substituents could reduce bioavailability .
- Enzyme Inhibition: Analogous 2-thioxo derivatives (e.g., ) show strong α-glucosidase inhibition, suggesting that the target’s 2-imino group might shift activity toward alternative targets (e.g., kinases or proteases).
Key Observations:
- Reaction Efficiency: The target compound’s synthesis likely follows the mild, high-yield Knoevenagel condensation method described for analogs (75–92% yields) .
- Challenges : Introducing the 3-methyl-4-propoxyphenyl group may require optimized stoichiometry or protecting groups due to steric hindrance.
Biological Activity
The compound (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This compound integrates a thiazolidine ring, an imine functional group, and a pyrazole moiety, which are associated with various pharmacological properties, including anti-inflammatory and anti-diabetic effects. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components contribute to its reactivity and biological interactions. The imine group enhances nucleophilic reactivity, while the thiazolidinone core is linked to significant therapeutic properties.
Biological Activities
Research indicates that compounds similar to This compound exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- In silico studies have suggested that this compound may act as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. It has shown promising IC50 values in the low micromolar range against various cancer cell lines .
- Molecular docking studies indicate that the compound can effectively bind to the colchicine site on tubulin, disrupting cancer cell cycle progression .
- Anti-inflammatory Effects :
- Antioxidant Activity :
The mechanisms underlying the biological activities of This compound include:
- Binding Interactions : The pyrazole moiety facilitates hydrogen bonding and π–π stacking interactions with biological targets, enhancing its efficacy .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, thus contributing to its therapeutic potential .
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds:
- A study on aminopyrazole derivatives highlighted their anticancer properties, particularly their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells .
- Another investigation into substituted pyrazoles demonstrated a variety of biological activities including antibacterial, antifungal, and anti-inflammatory effects, suggesting that structural modifications can enhance efficacy .
Comparative Analysis
The following table summarizes the biological activities of several compounds structurally related to This compound :
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Thioxoimidazolidinone | Structure | Contains a thiazolidine ring | Antimicrobial |
| 5-Methylthiazolidine | Structure | Simple thiazolidine derivative | Anti-inflammatory |
| Pyrazole derivatives | Structure | Various structures with pyrazole rings | Broad range of activities |
Q & A
Q. What are the recommended synthetic routes for preparing (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one?
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example:
- Reacting a substituted pyrazole precursor (e.g., 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with 2-imino-1,3-thiazolidin-4-one in ethanol or DMF at 80–100°C for 6–12 hours .
- Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, CHCl₃:MeOH gradient) to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Identify imino (C=N, ~1610–1650 cm⁻¹) and thiazolidinone carbonyl (C=O, ~1700–1720 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d₆) shows Z-configuration via coupling constants (J = 10–12 Hz for olefinic protons) and aryl substituent integration .
- X-ray crystallography : Confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the thiazolidinone ring) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Perform accelerated stability studies :
- Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory data between experimental and computational spectroscopic results be resolved?
Discrepancies (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects or incomplete basis sets. Mitigation strategies:
Q. What mechanistic insights exist for the formation of the Z-configuration in this compound?
The Z-configuration arises from kinetically controlled cyclization :
Q. How can reaction yields be optimized for large-scale synthesis?
Apply Design of Experiments (DoE) principles:
Q. What strategies are effective for resolving racemization during synthesis?
Racemization at the thiazolidinone chiral center can occur under basic conditions. Solutions include:
- Using mild acids (e.g., acetic acid) to protonate the intermediate .
- Low-temperature (-20°C) reactions to slow epimerization .
Biological and Pharmacological Research
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against CDK2 or EGFR using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity via MTT assay (IC₅₀ < 10 µM suggests therapeutic potential) .
Q. How can molecular docking predict binding modes to biological targets?
Q. What metabolic pathways should be considered in pharmacokinetic studies?
- Phase I metabolism : CYP3A4-mediated oxidation of the propoxyphenyl group (detect via LC-MS/MS) .
- Phase II conjugation : Glucuronidation of the hydroxyimino moiety .
- Use hepatocyte microsomes or in silico tools (e.g., SwissADME) for prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
